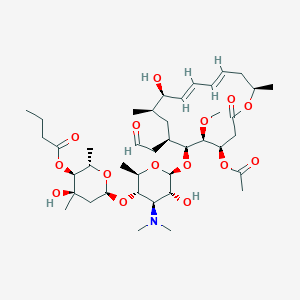

Leucomycin A4

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-RXUUKHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-46-1 | |

| Record name | Leucomycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Leucomycin A4 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A4, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exhibits potent antibacterial activity. Its complex structure, featuring a polyketide-derived macrocyclic lactone core decorated with two deoxysugars, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, integrating genetic and biochemical information. It details the putative functions of the genes within the biosynthetic gene cluster, outlines the proposed enzymatic steps from precursor to final product, and presents generalized experimental protocols for pathway elucidation and engineering. This document is intended to serve as a foundational resource for researchers engaged in the study of macrolide biosynthesis, natural product discovery, and the development of novel antibiotics through synthetic biology and metabolic engineering.

Introduction

Macrolide antibiotics are a clinically significant class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached. Leucomycins, produced by Streptomyces kitasatoensis, are a family of 16-membered macrolides with activity against a range of Gram-positive bacteria. The biosynthesis of these complex molecules is orchestrated by a Type I Polyketide Synthase (PKS) and a series of post-PKS tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts to engineer the producing strain for improved titers and to generate novel leucomycin analogs with enhanced therapeutic properties.

This guide focuses on the biosynthesis of this compound, a prominent member of the leucomycin complex.

The Leucomycin Biosynthetic Gene Cluster (BGC)

The leucomycin biosynthetic gene cluster from S. kitasatoensis has been identified and is cataloged in the MIBiG database under accession number BGC0002452. The cluster, herein referred to as the lcm cluster, contains a suite of genes encoding the PKS machinery, enzymes for deoxysugar biosynthesis and attachment, tailoring enzymes, and likely regulatory and resistance proteins. The putative functions of the key genes in this cluster are summarized in Table 1, based on homology to well-characterized macrolide biosynthetic pathways.

Table 1: Putative Functions of Genes in the Leucomycin (lcm) Biosynthetic Gene Cluster

| Gene Category | Gene(s) | Putative Function | Homology Basis |

| Polyketide Synthase (PKS) | lcmA (multiple ORFs) | Type I modular PKS responsible for assembling the polyketide backbone of the macrolactone ring. | Erythromycin, Tylosin PKS |

| Deoxysugar Biosynthesis | lcmB (multiple ORFs) | Enzymes for the biosynthesis of TDP-mycaminose and TDP-mycarose from glucose-1-phosphate. | Erythromycin, Spiramycin sugar biosynthesis genes |

| Glycosyltransferases | lcmC (multiple ORFs) | Transfer of the deoxysugar moieties (mycaminose and mycarose) to the macrolactone aglycone. | Macrolide glycosyltransferases |

| Acyltransferase | lcmD | Acyltransferase responsible for attaching the butyryl side chain at the C-4" hydroxyl of the mycarose moiety. | Acyltransferases in macrolide biosynthesis |

| Post-PKS Tailoring | lcmE, lcmF, lcmG, lcmH | Putative oxidoreductases (e.g., P450 monooxygenases, dehydrogenases) for hydroxylation and other modifications of the macrolactone ring. | P450s and dehydrogenases in macrolide clusters |

| Regulation | lcmR (I, II) | Transcriptional regulators (e.g., SARP or LuxR family) that control the expression of the biosynthetic genes. | Regulatory genes in antibiotic BGCs |

| Resistance & Transport | lcmK, lcmL, macR | Efflux pumps or ribosomal modification enzymes to confer self-resistance to the producing organism. | ABC transporters and resistance genes in antibiotic BGCs |

Note: The functions of many lcm genes are putative and await experimental verification.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: 1) formation of the macrolactone core by the PKS, 2) biosynthesis and attachment of deoxysugars, and 3) post-glycosylation tailoring.

Stage 1: Polyketide Chain Synthesis

The 16-membered macrolactone core of leucomycin is assembled by a modular Type I PKS encoded by the lcmA genes. This enzymatic assembly line catalyzes the sequential condensation of short-chain acyl-CoA precursors. The biosynthesis is initiated with a specific starter unit and extended by various extender units, with the structure of the final polyketide determined by the number and type of modules in the PKS. For this compound, the likely precursors are:

-

Starter Unit: Propionyl-CoA

-

Extender Units: A combination of methylmalonyl-CoA and malonyl-CoA.

The PKS-bound polyketide chain undergoes a series of reductive modifications (ketoreduction, dehydration, and enoylreduction) within each module, leading to a specific pattern of hydroxyl and methyl groups on the final chain. The process terminates with the release and cyclization of the linear polyketide to form the initial aglycone, platenolide I.

Caption: PKS assembly line for the leucomycin aglycone.

Stage 2: Deoxysugar Biosynthesis and Glycosylation

This compound contains two deoxysugars: D-mycaminose and L-mycarose. These sugars are synthesized from the primary metabolite glucose-1-phosphate by a set of enzymes encoded by the lcmB genes. The pathway involves multiple steps of dehydration, amination, reduction, and methylation to yield the activated sugar precursors, TDP-mycaminose and TDP-mycarose.

Two dedicated glycosyltransferases (GTs), encoded by lcmC genes, then sequentially attach these sugars to the platenolide I aglycone. The first GT attaches TDP-mycaminose to the C-5 hydroxyl group of the aglycone. A second GT then attaches TDP-mycarose to the C-4' hydroxyl of the mycaminose moiety.

Stage 3: Post-Glycosylation Tailoring

Following glycosylation, the intermediate undergoes final tailoring reactions to yield this compound.

-

Hydroxylation: A cytochrome P450 monooxygenase, likely encoded by one of the lcmE-H genes, hydroxylates the aglycone at the C-9 position to form 9-hydroxy-platenolide I glycoside.

-

Acylation: The biosynthesis of this compound is distinguished by the acylation of the mycarose sugar. The precursor for this side chain is butyryl-CoA, which is derived from the metabolism of L-valine. An acyltransferase, encoded by lcmD, transfers the butyryl group to the C-4" hydroxyl of the mycarose sugar, completing the biosynthesis of this compound. The availability of different acyl-CoA precursors, such as isovaleryl-CoA from L-leucine metabolism, leads to the production of other leucomycin congeners like leucomycin A1 and A3.[1][2]

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data for the this compound biosynthetic pathway. Such data, including enzyme kinetics, metabolite concentrations, and production titers under various conditions, are essential for metabolic modeling, pathway optimization, and rational strain engineering. Table 2 provides a template for organizing such data as it becomes available through experimental work.

Table 2: Template for Quantitative Analysis of this compound Biosynthesis

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics (e.g., LcmD Acyltransferase) | ||||

| Km (Butyryl-CoA) | Data | µM | e.g., In vitro assay, 30°C, pH 7.5 | Citation |

| kcat | Data | s⁻¹ | e.g., In vitro assay, 30°C, pH 7.5 | Citation |

| Metabolite Pools (e.g., S. kitasatoensis culture) | ||||

| Intracellular Butyryl-CoA | Data | nmol/g DCW | e.g., 72h fermentation, defined medium | Citation |

| Platenolide I titer | Data | mg/L | e.g., LcmC knockout strain, 96h | Citation |

| Production Titer | ||||

| This compound | Data | mg/L | e.g., Wild-type, fed-batch, 120h | Citation |

Experimental Protocols

The elucidation and engineering of the this compound biosynthetic pathway require a range of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Gene Inactivation and Complementation in Streptomyces kitasatoensis

This protocol is essential for confirming the function of a specific lcm gene.

Objective: To create a targeted gene knockout mutant and restore the phenotype by reintroducing the gene.

Methodology:

-

Construct the Gene Disruption Cassette:

-

Amplify ~1.5-2.0 kb regions homologous to the upstream and downstream flanks of the target lcm gene from S. kitasatoensis genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream flanks on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in a non-replicating E. coli vector.

-

-

Conjugation and Mutant Selection:

-

Introduce the disruption plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Conjugate the E. coli donor with S. kitasatoensis spores on a suitable agar medium (e.g., SFM).

-

Overlay the plates with the appropriate antibiotic (e.g., apramycin) and nalidixic acid to select for exconjugants.

-

Isolate single colonies and screen for the desired double-crossover event (antibiotic resistant, sensitive to the vector's antibiotic marker) by PCR using primers flanking the target gene.

-

-

Phenotypic Analysis:

-

Cultivate the wild-type and mutant strains in production medium.

-

Extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to confirm the abolition of this compound production in the mutant.

-

-

Complementation:

-

Clone the full-length target lcm gene with its native promoter into an integrative Streptomyces expression vector (e.g., pSET152).

-

Introduce the complementation plasmid into the mutant strain by conjugation.

-

Confirm the restoration of this compound production by HPLC and LC-MS analysis.

-

Caption: Workflow for gene inactivation and complementation.

Heterologous Expression and Characterization of a Leucomycin Biosynthetic Enzyme

This protocol is used to study the function of a single enzyme in vitro.

Objective: To express and purify an lcm enzyme (e.g., the LcmD acyltransferase) and determine its substrate specificity.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the coding sequence of the target lcm gene from S. kitasatoensis cDNA (to avoid intron issues if any, though rare in Streptomyces biosynthetic genes).

-

Clone the gene into a suitable E. coli expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

-

-

Protein Expression and Purification:

-

Grow the E. coli culture to mid-log phase (OD600 ~0.6-0.8) at 37°C.

-

Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 4-16 hours.

-

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

-

Desalt and concentrate the purified protein. Assess purity by SDS-PAGE.

-

-

In Vitro Enzyme Assay (for LcmD Acyltransferase):

-

Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), the purified LcmD enzyme, the acyl-acceptor substrate (the des-butyryl leucomycin precursor), and the acyl-donor substrate (e.g., butyryl-CoA).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acetonitrile or formic acid).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

-

Determine kinetic parameters (Km, kcat) by varying the substrate concentrations.

-

Conclusion and Future Directions

The this compound biosynthetic pathway represents a remarkable example of modular enzymatic synthesis. While the gene cluster has been identified and a plausible pathway can be proposed based on homology, significant experimental work remains to fully characterize each enzymatic step. Future research should focus on:

-

Systematic functional analysis of each lcm gene through knockout studies and in vitro characterization of the encoded enzymes.

-

Isolation and structural elucidation of biosynthetic intermediates from mutant strains to confirm the proposed pathway.

-

Investigation of the regulatory network controlling the lcm cluster to identify strategies for overproduction.

-

Application of synthetic biology tools to express the lcm cluster in heterologous hosts and to engineer the PKS and tailoring enzymes to produce novel leucomycin derivatives.

This technical guide provides a solid framework for these future endeavors, which hold the promise of expanding our understanding of macrolide biosynthesis and delivering new therapeutic agents.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Leucomycin A4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antibacterial activity of Leucomycin A4, a macrolide antibiotic. It includes quantitative data on its spectrum of activity, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

This compound is a significant metabolite within the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] First discovered in 1953, the leucomycin complex, also known as Kitasamycin, has found use in animal health for controlling infections caused by Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma.[1][3] this compound is recognized as one of the more potent components of this complex.[1][2] Like other macrolides, its therapeutic effects stem from the inhibition of bacterial protein synthesis.

Mechanism of Action

The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, involves the targeted inhibition of protein synthesis within the bacterial cell.[4] The molecule penetrates the bacterial cell wall and membrane and binds specifically to a site on the 50S subunit of the bacterial ribosome. This binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[4]

By binding within the NPET, this compound partially obstructs the tunnel, creating a steric hindrance that interferes with the elongation of the nascent polypeptide chain. This action can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[4] This selective inhibition of protein production prevents the bacterium from synthesizing essential enzymes and structural proteins, ultimately leading to the cessation of growth and cell death.

In Vitro Antibacterial Spectrum

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[5] this compound has demonstrated potent activity against a variety of bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterium | Gram Stain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 0.15 | [6][7] |

| Bacillus subtilis | Positive | 1.25 | [6][7] |

| Corynebacterium diphtheriae | Positive | 0.15 | [6][7] |

| Neisseria gonorrhoeae | Negative | 0.6 | [6][7] |

| Haemophilus influenzae | Negative | 0.15 |[6][7] |

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro susceptibility testing. The standard method for determining the MIC of an antibiotic is the broth microdilution assay.

4.1 Broth Microdilution MIC Assay Protocol

This method involves exposing a standardized bacterial inoculum to a series of twofold dilutions of the antibiotic in a liquid growth medium.

-

Preparation of Antibiotic Stock: A stock solution of this compound is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, at a high concentration.[1]

-

Serial Dilution: The antibiotic stock is serially diluted in a multi-well microtiter plate using a sterile liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells. A positive control well (no antibiotic) and a negative control well (no bacteria) are also prepared.

-

Preparation of Bacterial Inoculum: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the microtiter plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.[5]

Conclusion

This compound is a potent macrolide antibiotic with significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an effective antimicrobial agent. The provided data and protocols offer a foundational guide for researchers and professionals in the field of drug development engaged in the study and application of macrolide antibiotics. Further investigation into the activity of individual leucomycin analogues is warranted to fully explore their therapeutic potential.[1]

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. bioaustralis.com [bioaustralis.com]

- 3. agscientific.com [agscientific.com]

- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Antibiotics - CAT N°: 28066 [bertin-bioreagent.com]

An In-Depth Technical Guide to Leucomycin Production in Streptomyces kitasatoensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the production of leucomycin (also known as kitasamycin), a complex of macrolide antibiotics, by the filamentous bacterium Streptomyces kitasatoensis. This document delves into the genetic regulation of the leucomycin biosynthetic pathway, the influence of precursor molecules, and detailed experimental protocols for strain improvement and product analysis.

Leucomycin Biosynthesis and Precursor-Directed Production

Leucomycin is not a single compound but a family of closely related 16-membered macrolide antibiotics. The various components of the leucomycin complex differ in the acyl group at the C-4" position of the mycarose sugar moiety. The biosynthesis of these components is profoundly influenced by the availability of specific precursors in the fermentation medium.

The two primary pairs of leucomycin components are A1/A3 and A4/A5. The production of these pairs can be directed by supplementing the culture medium with specific amino acids:

-

L-leucine supplementation directs biosynthesis towards the production of leucomycin A1 and A3, which possess an isovaleryl side chain.

-

L-valine supplementation channels biosynthesis towards the production of leucomycin A4 and A5, which have a butyryl side chain.

Strategic precursor feeding can significantly enhance the total leucomycin titer, with L-leucine supplementation having been shown to quadruple the overall yield in some instances[1].

Table 1: Effect of Precursor Supplementation on Leucomycin Production

| Precursor Added | Predominant Leucomycin Pair | Acyl Side Chain | Impact on Total Titer |

| L-leucine | A1/A3 | Isovaleryl | Up to 4-fold increase |

| L-valine | A4/A5 | Butyryl | Up to 2-fold increase |

Genetic Regulation of Leucomycin Biosynthesis

The production of leucomycin is tightly controlled by a hierarchical network of regulatory genes. The biosynthetic genes responsible for leucomycin production are organized in a gene cluster. Within this cluster, and elsewhere in the genome, are regulatory genes that act as molecular switches, turning on or off the expression of the biosynthetic genes in response to various physiological and environmental signals.

The Leucomycin Biosynthetic Gene Cluster

The leucomycin biosynthetic gene cluster in Streptomyces kitasatoensis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002452. This cluster contains genes encoding the polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for the biosynthesis and attachment of the sugar moieties and for post-PKS modifications. Crucially, it also contains putative regulatory genes, such as lcmRI and lcmRII, which are thought to play a key role in controlling the expression of the entire cluster.

Signaling Pathways in Leucomycin Regulation

While the specific signaling cascade for leucomycin production in S. kitasatoensis is not yet fully elucidated, it is likely to follow the general regulatory patterns observed in other Streptomyces species. These often involve a cascade of regulatory proteins and small signaling molecules.

A plausible regulatory cascade for leucomycin biosynthesis, based on known Streptomyces regulatory systems, is depicted below. This model hypothesizes the involvement of a γ-butyrolactone (GBL) signaling molecule, which is a common class of quorum-sensing molecules in Streptomyces that often trigger antibiotic production.

Caption: Putative signaling pathway for leucomycin regulation.

Strain Improvement Strategies

Enhancing the production of leucomycin often involves genetic manipulation of the producing strain. A key strategy has been the development of mutants that are resistant to amino acid analogs.

Development of 4-Azaleucine-Resistant Mutants

S. kitasatoensis is sensitive to the leucine analog 4-azaleucine. This analog inhibits growth by mimicking leucine and causing feedback inhibition of α-isopropylmalate synthase, the first enzyme in the leucine biosynthetic pathway. By selecting for mutants that are resistant to 4-azaleucine, it is possible to isolate strains in which this feedback inhibition is deregulated.

These 4-azaleucine-resistant mutants often overproduce L-leucine. Consequently, in the absence of external precursor feeding, these mutants spontaneously direct biosynthesis towards the A1/A3 leucomycin pair, which are among the most potent components of the complex[1]. This approach offers an economic advantage by eliminating the need for expensive precursor supplementation.

The workflow for generating and selecting such mutants is outlined below.

Caption: Workflow for 4-azaleucine-resistant mutant selection.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of leucomycin production.

Protocol for 4-Azaleucine Resistance Mutagenesis and Selection

-

Spore Suspension Preparation: Prepare a dense spore suspension of S. kitasatoensis from a mature agar plate culture in sterile water with a wetting agent (e.g., 0.01% Tween 80).

-

Mutagenesis (UV Irradiation):

-

Spread 0.1 mL of the spore suspension onto an agar plate.

-

Expose the plate to UV light (254 nm) to achieve a kill rate of 99-99.9%. The exact exposure time needs to be determined empirically.

-

Incubate the plates in the dark at 28°C for several days until colonies appear.

-

-

Selection of Resistant Mutants:

-

Prepare a minimal agar medium containing a growth-inhibitory concentration of 4-azaleucine (e.g., 5-10 µg/mL).

-

Replica-plate the colonies from the mutagenized plates onto the 4-azaleucine-containing medium.

-

Incubate at 28°C and select colonies that show robust growth.

-

-

Screening for Overproduction:

-

Inoculate the resistant colonies into a suitable fermentation medium (see Protocol 4.2).

-

After a suitable incubation period (e.g., 7-10 days), extract the leucomycin from the fermentation broth.

-

Analyze the extracts by HPLC to identify mutants that overproduce the desired leucomycin components (see Protocol 4.3).

-

Fermentation Protocol for Leucomycin Production

-

Seed Culture:

-

Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. kitasatoensis.

-

Incubate at 28°C on a rotary shaker (220 rpm) for 48-72 hours.

-

-

Production Culture:

-

Inoculate a 1 L flask containing 200 mL of production medium with a 5% (v/v) inoculum from the seed culture. A typical production medium may contain (g/L): soluble starch (50), glucose (20), soybean meal (20), yeast extract (5), CaCO3 (3), and K2HPO4 (1).

-

For precursor-directed biosynthesis, add L-leucine or L-valine to a final concentration of 2-5 g/L.

-

Incubate at 28°C on a rotary shaker (220 rpm) for 7-12 days.

-

Monitor the fermentation by measuring pH, cell growth (dry cell weight), and leucomycin production at regular intervals.

-

Protocol for Leucomycin Extraction and HPLC-UV Analysis

-

Extraction:

-

Adjust the pH of the fermentation broth to 8.0-8.5 with NaOH.

-

Extract the broth twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a known volume of methanol for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M ammonium acetate, pH 6.5) is typically used. A starting condition could be 30% acetonitrile, increasing to 70% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 231 nm.

-

Quantification: Prepare standard curves for the different leucomycin components using purified standards.

-

Quantitative Data on Leucomycin Production

The following table summarizes representative data on leucomycin production under different conditions.

Table 2: Comparative Production of Leucomycin Components

| Strain | Fermentation Condition | Leucomycin A1/A3 Titer (mg/L) | This compound/A5 Titer (mg/L) | Total Titer (mg/L) |

| Wild-Type | Basal Medium | ~50 | ~300 | ~400 |

| Wild-Type | + 5 g/L L-leucine | ~800 | ~100 | ~1000 |

| Wild-Type | + 5 g/L L-valine | ~30 | ~600 | ~700 |

| 4-Azaleucine-Resistant Mutant | Basal Medium | ~700 | ~50 | ~800 |

Note: The titers presented are illustrative and can vary significantly depending on the specific strain and fermentation conditions.

Conclusion

The production of leucomycin by Streptomyces kitasatoensis is a complex process that can be rationally optimized through an understanding of its biosynthetic pathway and regulatory networks. Precursor-directed biosynthesis and the development of analog-resistant mutants are powerful strategies for enhancing the yield and controlling the composition of the leucomycin complex. The experimental protocols provided in this guide offer a foundation for further research and development in this area. Future work focusing on the detailed characterization of the regulatory genes within the leucomycin biosynthetic cluster and the elucidation of the specific signaling molecules involved will undoubtedly open new avenues for strain improvement and the production of novel leucomycin derivatives.

References

physical and chemical properties of leucomycin A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A4 is a macrolide antibiotic and a major component of the leucomycin complex produced by the bacterium Streptomyces kitasatoensis. As a member of the 16-membered macrolide family, this compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

This section details the key physical and chemical properties of this compound. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₇NO₁₅ | [1] |

| Molecular Weight | 813.97 g/mol | [1] |

| CAS Number | 18361-46-1 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 126-127 °C | [2] |

| Boiling Point | 874.0 ± 65.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, DMF, and DMSO. Poorly soluble in water. | [2] |

| Optical Rotation | Data not available in searched literature. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of macrolide antibiotics like this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

Optical Rotation Determination

Principle: Chiral molecules, such as this compound, can rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium D line light source (589 nm)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a solution of known concentration.

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Coupling constants (J) in ¹H NMR would be reported in Hertz (Hz).

-

-

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

-

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for structural elucidation.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film.

-

The absorption bands would be reported in wavenumbers (cm⁻¹).

-

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. The primary target is the 23S rRNA component of the 50S subunit.

Caption: Mechanism of action of this compound.

Experimental Workflow: Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a culture of Streptomyces kitasatoensis.

Caption: General workflow for isolation of this compound.

Conclusion

This compound remains a significant macrolide antibiotic with potential for further research and development. This guide provides a foundational understanding of its physical and chemical properties, along with standardized methodologies for their analysis. The elucidation of its interaction with the bacterial ribosome offers a basis for the rational design of novel derivatives with improved efficacy and resistance profiles. While some specific quantitative data, such as optical rotation and detailed spectral analyses, are not widely published, the protocols and information provided herein should serve as a valuable starting point for researchers in the field.

References

Leucomycin A4: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Leucomycin A4, a potent macrolide antibiotic. It covers its fundamental molecular properties, mechanism of action, biosynthetic origins, and relevant experimental protocols for its analysis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound is a significant component of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] It is distinguished by its potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₆₇NO₁₅ | [3] |

| Molecular Weight | 813.97 g/mol | [4] |

| CAS Number | 18361-46-1 | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[5][6] By binding within the peptide exit tunnel, this compound physically obstructs the passage of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[7] This targeted action against bacterial ribosomes ensures its selective toxicity with minimal effects on eukaryotic cells.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Isolation and Purification of this compound

1. Fermentation of Streptomyces kitasatoensis

-

Culture Medium: Prepare a suitable nutrient medium for the cultivation of S. kitasatoensis. A typical medium may contain starch, peptone, and yeast extract.

-

Inoculation and Incubation: Inoculate the medium with a spore suspension of S. kitasatoensis. Incubate the culture at 28-30°C with agitation for 5-7 days to allow for the production of the leucomycin complex.[8]

2. Extraction of the Leucomycin Complex

-

Solvent Extraction: After fermentation, acidify the broth to pH 3.0 and centrifuge to separate the mycelium. Adjust the supernatant to pH 8.5 and extract the leucomycin complex with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract of the leucomycin complex.

3. Purification of this compound

-

Column Chromatography: The individual components of the leucomycin complex can be separated by column chromatography on silica gel or alumina.

-

Elution: A gradient elution system with a mixture of solvents such as chloroform and methanol is typically used to separate the different leucomycin analogues. The fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantitative analysis of this compound.[4][9][10][11][12]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH) is effective. The exact composition may need to be optimized.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 231 nm is suitable for leucomycins.

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

Figure 2. Workflow for HPLC analysis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]

-

Bacterial Strains: A panel of relevant bacterial strains, such as Staphylococcus aureus, should be used.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Broth Microdilution Method:

-

Prepare a series of two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria, no antibiotic) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Ribosome Binding Assay

A competitive binding assay using a fluorescently labeled macrolide can be employed to determine the binding affinity of this compound to the bacterial ribosome.[3]

-

Materials:

-

Purified 70S ribosomes from a suitable bacterial source (e.g., E. coli).

-

A fluorescently labeled macrolide antibiotic (e.g., BODIPY-erythromycin).

-

This compound.

-

A fluorescence polarization instrument.

-

-

Procedure:

-

Incubate a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide.

-

Add increasing concentrations of unlabeled this compound.

-

Measure the fluorescence polarization at each concentration of this compound.

-

The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.

-

The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for the ribosome.

-

Biosynthesis of this compound

The aglycone core of this compound is synthesized via the polyketide pathway, a common route for the biosynthesis of macrolides in Streptomyces. The biosynthesis is influenced by the availability of specific precursors, with L-valine and L-leucine directing the synthesis towards different leucomycin analogues.[2] The addition of butyryl-CoA, derived from the metabolism of precursors like L-valine, to the polyketide chain is a key step in the formation of the this compound structure.

Figure 3. Simplified biosynthetic pathway of this compound.

Conclusion

This compound remains a subject of significant interest in the field of antibiotic research. Its potent activity against clinically relevant bacteria, coupled with a well-defined mechanism of action, makes it a valuable compound for further investigation and potential therapeutic development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this important macrolide antibiotic.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of impurities in leucomycin bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 9. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]

- 10. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. a-validated-hplc-method-for-quantitative-analysis-of-lincomycin-hydrochloride - Ask this paper | Bohrium [bohrium.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idexx.dk [idexx.dk]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emerypharma.com [emerypharma.com]

Core Mechanism of Action: Protein Synthesis Inhibition

An In-depth Technical Guide to the Biological Activity of Leucomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of leucomycin and its derivatives. Leucomycin, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This document details their mechanism of action, structure-activity relationships, diverse biological effects, and the experimental methodologies used for their evaluation.

Like other macrolide antibiotics, leucomycin derivatives exert their primary antibacterial effect by inhibiting protein biosynthesis.[4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome.[5][6] This binding event physically obstructs the ribosomal exit tunnel, leading to the premature dissociation of peptidyl-tRNA and ultimately halting protein elongation.[7] The binding site for leucomycins on the ribosome overlaps with that of other macrolides, such as erythromycin, leading to competitive inhibition.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electronic and lipophilic interactions of macrolides (leucomycin derivatives) with ribosomal receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rokitamicina - Wikipedia [it.wikipedia.org]

- 7. Identification of a Novel Lincomycin Resistance Mutation Associated with Activation of Antibiotic Production in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Leucomycin A4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the experimental use of Leucomycin A4, a macrolide antibiotic. The information is intended to guide researchers in studying its antibacterial properties and mechanism of action.

Overview of this compound

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, it exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which leads to the blockage of the nascent peptide exit tunnel.[3][4] This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[3][4]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₄₁H₆₇NO₁₅ |

| Molecular Weight | 813.97 g/mol [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1][2] Limited solubility in water.[2] |

| Storage | Long-term storage is recommended at -20°C.[1] |

Quantitative Antibacterial Activity

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.15[1] |

| Bacillus subtilis | 1.25[1] |

| Corynebacterium diphtheriae | 0.15[1] |

| Neisseria gonorrhoeae | 0.6[1] |

| Haemophilus influenzae | 0.15[1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Workflow for MIC determination.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

-

Bacterial cell-free transcription-translation kit (e.g., E. coli S30 extract system)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

This compound

-

Control antibiotics (e.g., chloramphenicol as a positive control, ampicillin as a negative control)

-

Luciferase assay reagent or appropriate substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Protocol:

-

Prepare this compound dilutions: Prepare a series of dilutions of this compound in the reaction buffer provided with the kit.

-

Set up the reaction:

-

In a microfuge tube or a well of a microplate, combine the S30 extract, reaction buffer, amino acid mixture, and the plasmid DNA template according to the kit manufacturer's instructions.

-

Add the different concentrations of this compound or control antibiotics to the respective reaction tubes/wells.

-

Include a "no antibiotic" control.

-

-

Incubation: Incubate the reaction mixture at 37°C for the time recommended by the kit manufacturer (typically 1-2 hours) to allow for transcription and translation to occur.

-

Measure reporter activity:

-

If using a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

-

If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the "no antibiotic" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).

-

Mechanism of Action: Signaling Pathway

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, sterically hindering the passage of the growing polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.

Mechanism of this compound action.

Future Directions

While the MIC data provides a solid foundation for the antibacterial spectrum of this compound, further quantitative studies are recommended. Determining the IC₅₀ for protein synthesis inhibition would provide a more direct measure of its potency against the molecular target. Additionally, time-kill assays would offer valuable insights into its bactericidal or bacteriostatic kinetics. These experiments will contribute to a more comprehensive understanding of this compound's pharmacological profile.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure--activity relationships in leucomycin and lincomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A4 Against Staphylococcus aureus

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A4 is a macrolide antibiotic with potential applications in combating bacterial infections. Determining its Minimum Inhibitory Concentration (MIC) against clinically relevant pathogens such as Staphylococcus aureus is a critical step in the early stages of drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound against S. aureus using broth microdilution and agar dilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it summarizes available MIC data and illustrates the mechanism of action and experimental workflows.

Data Presentation

Currently, publicly available data on the MIC of this compound against a wide variety of S. aureus strains is limited. A summary of the available information is presented below. Further research is required to establish a comprehensive dataset covering various methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.

| Staphylococcus aureus Strain | Methicillin Resistance Status | This compound MIC (µg/mL) | Reference |

| General S. aureus | Not Specified | 0.15 | [1] |

| S. aureus ATCC 29213 | MSSA | Data not available | |

| S. aureus Mu50 | MRSA | Data not available | |

| Clinical MSSA Isolates | MSSA | Data not available | |

| Clinical MRSA Isolates | MRSA | Data not available |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. This disruption ultimately leads to the cessation of bacterial growth.

Experimental Protocols

The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[2][3][4][5][6][7][8][9]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.[10][11]

Materials:

-

This compound

-

Staphylococcus aureus strain(s) (e.g., ATCC 29213 for quality control)[10][12]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and then dilute further in CAMHB.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of this compound (e.g., 128 µg/mL) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

-

Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the unaided eye.

-

Quality Control:

-

Concurrently test a reference strain, such as S. aureus ATCC 29213, for which the expected MIC range of a control antibiotic is known.[10][12]

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.[6]

Materials:

-

This compound

-

Staphylococcus aureus strain(s)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Inoculum replicating device (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of this compound in a suitable solvent or sterile water.

-

For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly by inverting the tube several times, avoiding air bubbles.

-

Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

A control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Further dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to deliver a standardized volume. Each spot should contain approximately 10⁴ CFU.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth on the control plate should be confluent.

-

Interpretation of MIC Results

The MIC value is a quantitative measure of the in vitro activity of an antibiotic. The interpretation of whether a bacterial strain is susceptible, intermediate, or resistant to an antibiotic is based on clinical breakpoints established by regulatory bodies like the CLSI. These breakpoints are specific to the antibiotic and the bacterial species.

Conclusion

The determination of the MIC of this compound against S. aureus is a fundamental requirement for its preclinical evaluation. The broth microdilution and agar dilution methods, when performed according to CLSI standards, provide reliable and reproducible results. The limited available data suggests that this compound has activity against S. aureus, but further studies are essential to establish its efficacy against a broader range of clinical isolates, including MRSA. Understanding the interaction of this compound with bacterial signaling pathways, such as the agr quorum-sensing system, may provide further insights into its mechanism of action and potential for future therapeutic applications.

References

- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 2. dokumen.pub [dokumen.pub]

- 3. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iacld.com [iacld.com]

- 6. iacld.com [iacld.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 11. resources.biomol.com [resources.biomol.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Leucomycin A4 in Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Leucomycin A4, a 16-membered macrolide antibiotic, in the study of antibiotic resistance. The following sections detail its mechanism of action, its activity against resistant bacterial strains, and protocols for evaluating its potential in combination therapies.

Introduction to this compound

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect. The emergence of bacterial resistance to commonly used antibiotics has renewed interest in older and less common antimicrobial agents like this compound, particularly for their potential activity against certain resistant phenotypes and their utility in synergistic combinations.

Mechanism of Action and Resistance

This compound and other 16-membered macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit. This binding site can overlap with that of other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).

Bacterial resistance to macrolides primarily occurs through three main mechanisms:

-

Target Site Modification: This is the most common mechanism and often involves the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by erythromycin ribosome methylase (erm) enzymes. This modification reduces the binding affinity of macrolide antibiotics to the ribosome.[1] Resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide).

-

Active Efflux: Bacteria can acquire genes that code for efflux pumps which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. The mef (macrolide efflux) genes are a common example of this mechanism.[2]

-

Ribosomal Mutations: Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also alter the antibiotic binding site and confer resistance.[3]

Interestingly, 16-membered macrolides like this compound may retain activity against some strains with inducible MLSB resistance, as they are often poor inducers of the erm genes.

Data Presentation: In Vitro Activity of this compound and Related Macrolides

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other relevant antibiotics against susceptible and resistant bacterial strains.

Table 1: MICs of this compound against Susceptible Bacterial Strains

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | 0.15[4] |

| Bacillus subtilis | 1.25[4] |

| Corynebacterium diphtheriae | 0.15[4] |

| Neisseria gonorrhoeae | 0.6[4] |

| Haemophilus influenzae | 0.15[4] |

Table 2: Comparative MICs of Macrolides against Erythromycin-Resistant Streptococcus pneumoniae

This table illustrates the potential for 16-membered macrolides to retain activity against strains resistant to 14- and 15-membered macrolides. Josamycin, a member of the leucomycin group, demonstrates significantly greater potency.

| Antibiotic (Lactone Ring Size) | MIC Range against Erythromycin-Resistant S. pneumoniae (µg/mL) | Fold-Increase in Activity vs. Erythromycin |

| Erythromycin (14-membered) | - | - |

| Azithromycin (15-membered) | Similar to Erythromycin | No significant increase |

| Spiramycin (16-membered) | Lower than Erythromycin | 2 to 8-fold |

| Josamycin (16-membered) | Significantly lower than Erythromycin | 8 to 64-fold [5] |

Table 3: Illustrative Synergy Data of this compound in Combination with a Beta-Lactam against MRSA

This table provides a representative example of how synergy data from a checkerboard assay would be presented. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy.

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| This compound | 4 | 1 | 0.25 | Synergy |

| Oxacillin | 128 | 32 | 0.25 | |

| Combined | - | - | 0.5 | Synergy |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight in CAMHB.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Materials:

-

This compound and a second antibiotic

-

Bacterial culture

-

CAMHB

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare Plates:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Along the x-axis, create serial two-fold dilutions of this compound.

-

Along the y-axis, create serial two-fold dilutions of the second antibiotic.

-

This creates a checkerboard of antibiotic combinations.

-

-

Inoculation:

-

Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL).

-

Add 100 µL of the inoculum to each well.

-

-

Incubation and Reading:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Determine the MIC of each antibiotic alone and in combination.

-

-

Calculate FIC Index:

-

FIC of antibiotic A = (MIC of A in combination) / (MIC of A alone)

-

FIC of antibiotic B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of A + FIC of B

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Indifference or additive effect

-

FIC Index > 4: Antagonism

-

-

Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-